molecular formula C10H10N2O2 B2810198 5-Methyl-3-phenylimidazolidine-2,4-dione CAS No. 33558-00-8

5-Methyl-3-phenylimidazolidine-2,4-dione

Cat. No. B2810198
CAS RN: 33558-00-8
M. Wt: 190.202
InChI Key: BICWSFBFTRDBMN-UHFFFAOYSA-N
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Description

5-Methyl-3-phenylimidazolidine-2,4-dione is a chemical compound with the CAS Number: 33558-00-8 . It has a molecular weight of 190.2 and its IUPAC name is 5-methyl-3-phenyl-2,4-imidazolidinedione .


Molecular Structure Analysis

The InChI code for 5-Methyl-3-phenylimidazolidine-2,4-dione is 1S/C10H10N2O2/c1-7-9(13)12(10(14)11-7)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,14) . This code can be used to generate a 3D structure of the molecule.


Physical And Chemical Properties Analysis

5-Methyl-3-phenylimidazolidine-2,4-dione is a powder at room temperature . It has a melting point of 169-170°C .

Scientific Research Applications

Reactions with Organometallic Reagents

The reactions of 5-Methyl-3-phenylimidazolidine-2,4-dione with organometallic reagents have been studied. Grignard reagents react with certain derivatives of 5-Methyl-3-phenylimidazolidine-2,4-dione, yielding 1,2-addition products. These findings demonstrate that these compounds do not behave like typical unsaturated carbonyl compounds (Akeng'a & Read, 2005).

Synthesis from Phenyl Isocyanates

The compound can be synthesized from substituted phenyl isocyanates. The reaction involves creating substituted 1-(1-cyanoethyl-1-phenyl)-3-phenylureas, which are then hydrolyzed to form substituted 5-Methyl-3-phenylimidazolidine-2,4-diones. This study also provides insights into the reaction's kinetics and the effect of different substituents (Sedlák et al., 2005).

Antimicrobial Activity

Some derivatives of 5-Methyl-3-phenylimidazolidine-2,4-dione have been synthesized and evaluated for antimicrobial activity. These compounds are created through a condensation reaction involving aromatic aldehydes and 3-substituted imidazolidine-2,4-diones (Albuquerque et al., 1999).

Structural Analysis

Studies using spectroscopic and computational techniques have been conducted to analyze the structure and properties of methyl phenytoin, a derivative of 5-Methyl-3-phenylimidazolidine-2,4-dione. These studies help understand the molecular geometry, electronic structure, and potential structure-activity relationships of the compound (Kumar & Bhaskar, 2019).

Inhibitors of Human Heart Chymase

Derivatives of 5-Methyl-3-phenylimidazolidine-2,4-dione have been synthesized as potential nonpeptide inhibitors of human heart chymase. The structure-activity relationship studies of these compounds provide valuable insights into their interaction with the active site of chymase, which could be beneficial for designing more effective inhibitors (Niwata et al., 1997).

Corrosion Inhibition

Thiazolidinedione derivatives, which are structurally related to 5-Methyl-3-phenylimidazolidine-2,4-dione, have been studied for their potential as corrosion inhibitors. These studies involve the use of electrochemical techniques to evaluate the effectiveness of these compounds in protecting metals like mild steel in corrosive environments (Yadav et al., 2015).

Mechanism of Action

While the specific mechanism of action for 5-Methyl-3-phenylimidazolidine-2,4-dione is not available, thiazolidinediones, a related class of compounds, act by activating PPARs (peroxisome proliferator-activated receptors), a group of nuclear receptors . They increase the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation .

Safety and Hazards

The safety information for 5-Methyl-3-phenylimidazolidine-2,4-dione includes several hazard statements: H302, H315, H319, H335 . These correspond to the following hazards: harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-methyl-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-9(13)12(10(14)11-7)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICWSFBFTRDBMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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